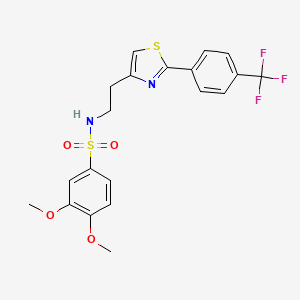
3,4-dimethoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H19F3N2O4S2 and its molecular weight is 472.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3,4-Dimethoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by:
- Dimethoxy groups at positions 3 and 4 on the benzene ring.
- A trifluoromethyl group attached to a phenyl ring.
- A thiazole moiety which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its anticancer and antibacterial properties. The thiazole and sulfonamide components are particularly significant in enhancing its pharmacological profile.
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit promising anticancer activities. The presence of electron-donating groups, such as methoxy groups on the phenyl ring, has been correlated with increased cytotoxicity against various cancer cell lines.
Key Findings:
- IC50 Values: Studies have shown that thiazole-containing compounds can have IC50 values in the low micromolar range against several cancer cell lines, indicating potent activity. For instance, compounds similar to 3,4-dimethoxy derivatives have demonstrated IC50 values around 1.61 µg/mL against specific tumor cell lines .
- Mechanism of Action: The compound likely induces apoptosis through interaction with key proteins involved in cell survival pathways, such as Bcl-2 .
Antibacterial Activity
The sulfonamide structure is well-known for its antibacterial properties. Compounds with similar frameworks have shown effectiveness against a range of bacterial strains.
Research Insights:
- Comparative Studies: In vitro studies have demonstrated that thiazole derivatives exhibit antibacterial activity comparable to standard antibiotics like norfloxacin .
- SAR Analysis: The presence of halogen substituents (e.g., trifluoromethyl) enhances the lipophilicity and membrane permeability of these compounds, contributing to their antibacterial efficacy .
Case Studies
Several studies have explored the biological activity of structurally related compounds, providing insights into the potential applications of this compound.
-
Antitumor Efficacy Study:
- A study evaluated various thiazole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that modifications on the phenyl ring significantly influenced the anticancer activity, with certain substitutions leading to enhanced potency compared to traditional chemotherapeutics like doxorubicin .
-
Antibacterial Activity Evaluation:
- Another study focused on synthesizing new thiazole derivatives and assessing their antibacterial properties against Gram-positive and Gram-negative bacteria. Compounds demonstrated significant inhibition zones comparable to established antibiotics, suggesting their potential as new therapeutic agents .
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how modifications affect biological activity:
- Electron-Dongating Groups: The introduction of methoxy groups at specific positions enhances cytotoxicity.
- Thiazole Ring Presence: Essential for both anticancer and antibacterial activities.
- Trifluoromethyl Substitution: Increases lipophilicity and potentially improves bioavailability.
特性
IUPAC Name |
3,4-dimethoxy-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O4S2/c1-28-17-8-7-16(11-18(17)29-2)31(26,27)24-10-9-15-12-30-19(25-15)13-3-5-14(6-4-13)20(21,22)23/h3-8,11-12,24H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVVQCNTRYQMBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













